Fmoc-Ala-Glu-Gln-Lys-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

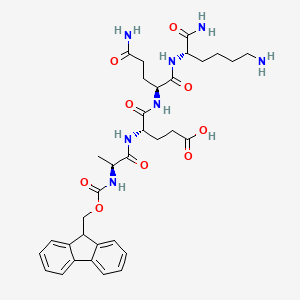

Structure

2D Structure

Properties

Molecular Formula |

C34H45N7O9 |

|---|---|

Molecular Weight |

695.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C34H45N7O9/c1-19(38-34(49)50-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24)31(46)40-27(14-16-29(43)44)33(48)41-26(13-15-28(36)42)32(47)39-25(30(37)45)12-6-7-17-35/h2-5,8-11,19,24-27H,6-7,12-18,35H2,1H3,(H2,36,42)(H2,37,45)(H,38,49)(H,39,47)(H,40,46)(H,41,48)(H,43,44)/t19-,25-,26-,27-/m0/s1 |

InChI Key |

OVMJHFPLSZLRSU-UFZSTKPESA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Ala-Glu-Gln-Lys-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2, a crucial tool in neurodegenerative disease research. The document details its chemical structure, properties, and a representative synthesis protocol based on Fmoc solid-phase peptide synthesis (SPPS). Furthermore, it outlines its primary application as an inactive control peptide in studies of asparagine endopeptidase (AEP) and the proteolytic processing of the UNC5C receptor. Detailed experimental protocols for its synthesis and use in a UNC5C cleavage assay are provided, alongside characterization data and visualizations of key experimental workflows to support researchers in their study design and execution.

Chemical Structure and Properties

This compound, also denoted as Fmoc-AEQK-NH2, is a synthetic tetrapeptide. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the C-terminus is an amide. The presence of the Fmoc group makes it suitable for use in Fmoc-based solid-phase peptide synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C34H45N7O9 |

| Molecular Weight | 695.76 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥99.90%[1] |

| Storage Conditions | Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month). Store sealed, away from moisture and light, preferably under nitrogen.[1] |

Role in Biological Research

This compound serves as a critical negative control for the active peptide inhibitor, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2).[1][2] Fmoc-AENK-NH2 is a selective inhibitor of asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a cysteine protease that plays a role in the pathophysiology of neurodegenerative diseases like Alzheimer's by cleaving substrates such as the Amyloid Precursor Protein (APP) and the Netrin-1 receptor, UNC5C.[3][4][5]

The proteolysis of UNC5C by AEP is implicated in neuronal cell death pathways.[6][7] In experimental settings, this compound is used to demonstrate that the inhibitory effects observed are specific to the asparagine residue in the active peptide and not due to non-specific peptide effects.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative manual Fmoc SPPS procedure for the synthesis of this compound on a Rink Amide resin.

Materials:

-

Rink Amide resin (e.g., 0.6 mmol/g loading)

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Protocol:

-

Resin Swelling and Preparation: Swell Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (First Amino Acid: Fmoc-Lys(Boc)-OH):

-

In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HBTU/HOBt or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

To monitor coupling completion, perform a ninhydrin test. If the test is positive (indicating free amines), repeat the coupling step.

-

Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

-

Chain Elongation: Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for the remaining amino acids in the sequence: Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and finally Fmoc-Ala-OH.

-

Final Fmoc Group: The N-terminal Fmoc group on Alanine is not removed.

-

Resin Washing and Drying: After the final coupling, wash the peptidyl-resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final this compound product as a white powder.

-

-

Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

UNC5C Cleavage Assay

This protocol describes an in vitro assay to assess the cleavage of the UNC5C receptor by AEP and to evaluate the inhibitory potential of peptides.

Materials:

-

Recombinant active AEP

-

UNC5C protein source (e.g., cell lysate overexpressing UNC5C, or purified recombinant UNC5C)

-

Assay Buffer (e.g., 0.1 M NaOAc, 0.1 M NaCl, pH 6.0 for AEP activation and cleavage)

-

This compound (inactive control)

-

Fmoc-Ala-Glu-Asn-Lys-NH2 (active inhibitor)

-

SDS-PAGE gels and Western Blotting reagents

-

Anti-UNC5C antibody (recognizing a fragment of interest)

Protocol:

-

Preparation of Reactions:

-

In separate microcentrifuge tubes, prepare the following reaction mixtures on ice:

-

Negative Control (No AEP): UNC5C source, Assay Buffer.

-

Positive Control (AEP Activity): UNC5C source, active AEP, Assay Buffer.

-

Test (Inactive Peptide): UNC5C source, active AEP, this compound, Assay Buffer.

-

Test (Active Inhibitor): UNC5C source, active AEP, Fmoc-Ala-Glu-Asn-Lys-NH2, Assay Buffer.

-

-

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 45 minutes to 2 hours).[2][6]

-

Reaction Termination: Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis by Western Blot:

-

Separate the protein fragments in each reaction mixture by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an anti-UNC5C antibody.

-

Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands.

-

-

Interpretation of Results:

-

The negative control should show a prominent band for full-length UNC5C.

-

The positive control should show a decrease in the full-length UNC5C band and the appearance of cleavage fragments.

-

The reaction with this compound is expected to show a similar pattern to the positive control, indicating no inhibition of UNC5C cleavage.[6]

-

The reaction with Fmoc-Ala-Glu-Asn-Lys-NH2 should show a reduction in the appearance of cleavage fragments and a stronger full-length UNC5C band compared to the positive control, indicating inhibition of AEP activity.[6]

-

Data Presentation

Table 2: Characterization Data for this compound

| Analysis | Result |

| Purity (RP-HPLC) | 99.90%[1] |

| Identity (Mass Spec) | Expected Mass: 695.76 [M+H]+, Observed Mass: Consistent with expected |

Visualizations

Caption: Workflow for the Solid-Phase Synthesis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rsc.org [rsc.org]

- 3. Solid phase peptide synthesis [bio-protocol.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UNC5C Receptor Proteolytic Cleavage by Active AEP Promotes Dopaminergic Neuronal Degeneration in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analysis of the tetrapeptide Fmoc-AEQK-NH2. This peptide is notable in neurodegenerative disease research, particularly as an inactive control peptide for asparagine endopeptidase (AEP) inhibitors being investigated in the context of Alzheimer's disease pathologies.[1]

Physicochemical and Quantitative Data

The fundamental properties of Fmoc-AEQK-NH2 are summarized below. While a specific certificate of analysis for this exact peptide is not publicly available, the following table represents typical specifications for a high-purity synthetic peptide based on common industry standards.

| Parameter | Value | Typical Method |

| Molecular Weight | 695.76 g/mol [1] | Mass Spectrometry |

| Molecular Formula | C35H45N7O9 | Calculated |

| Amino Acid Sequence | (Fmoc)-Ala-Glu-Gln-Lys-NH2 | - |

| Appearance | White to off-white lyophilized powder | Visual Inspection |

| Purity (HPLC) | ≥95% | Reverse-Phase HPLC |

| Solubility | Soluble in water or 1% acetic acid | Experimental |

| Storage Conditions | Store at -20°C (long-term) or 4°C (short-term) | Manufacturer Recommendation |

Experimental Protocols

The following sections detail the standard methodologies for the chemical synthesis, purification, and characterization of Fmoc-AEQK-NH2.

Fmoc-SPPS is the standard method for producing peptides of this nature.[2][3][4][5][6] The synthesis is performed on a solid support resin, allowing for the sequential addition of amino acids in a C-terminus to N-terminus direction. For Fmoc-AEQK-NH2, a Rink Amide resin is appropriate to yield the C-terminal amide.[3]

Materials:

-

Rink Amide Resin (e.g., 100-200 mesh)

-

Fmoc-protected amino acids: Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Protocol:

-

Resin Preparation: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

First Amino Acid Coupling (Lysine):

-

Deprotect the resin's terminal Fmoc group with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

In a separate vial, activate Fmoc-Lys(Boc)-OH by dissolving it with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to couple for 2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation (Gln, Glu, Ala):

-

Deprotection Step: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added lysine. Wash thoroughly with DMF.

-

Coupling Step: Activate the next amino acid (Fmoc-Gln(Trt)-OH) with HBTU/DIPEA and couple it to the resin for 2 hours. Wash with DMF.

-

Repeat the deprotection and coupling steps sequentially for Fmoc-Glu(OtBu)-OH and then Fmoc-Ala-OH.

-

-

Final Fmoc Group: After the final amino acid (Alanine) is coupled, the N-terminal Fmoc group is left on to yield the final product, Fmoc-AEQK-NH2.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (Boc, Trt, OtBu).

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

-

Lyophilize the crude peptide to obtain a dry powder.

-

RP-HPLC is the standard technique for purifying the crude peptide product to achieve high purity.[1][7][8][9] The method separates the target peptide from impurities based on hydrophobicity.

Equipment & Reagents:

-

Preparative HPLC system with a UV detector

-

C18 Reverse-Phase Column

-

Solvent A: 0.1% TFA in Water

-

Solvent B: 0.1% TFA in Acetonitrile

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Elution Gradient: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 40 minutes) at a constant flow rate.

-

Fraction Collection: Monitor the column eluent at 214-220 nm. Collect fractions corresponding to the major peak, which represents the target peptide.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity (≥95%).

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified Fmoc-AEQK-NH2 as a white, fluffy powder.

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[10][11][12][13]

Equipment & Reagents:

-

Electrospray Ionization (ESI) or MALDI-TOF Mass Spectrometer

-

Appropriate matrix (for MALDI) or solvent system (for ESI)

Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI).

-

Data Acquisition: Infuse the sample into the mass spectrometer.

-

Analysis: Acquire the mass spectrum. The resulting spectrum should show a prominent peak corresponding to the calculated molecular weight of Fmoc-AEQK-NH2 (695.76 Da). Look for the protonated molecular ion [M+H]⁺ at approximately 696.77 m/z.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. bachem.com [bachem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Fmoc-Ala-Glu-Gln-Lys-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological context of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2. This peptide, often used as a negative control in neurodegenerative disease research, possesses specific characteristics that are crucial for its application in experimental settings.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are essential for the accurate preparation of solutions, experimental design, and interpretation of results.

| Property | Value | Reference |

| Molecular Formula | C34H45N7O9 | [1] |

| Molecular Weight | 695.76 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO (3.57 mg/mL, requires sonication), Insoluble in water (< 0.1 mg/mL) | [1] |

| Isoelectric Point (pI) | ~4.09 (Calculated) | |

| Storage (Powder) | -80°C for 2 years; -20°C for 1 year (sealed, away from moisture and light, under nitrogen) | [1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (in DMSO) | [1] |

Experimental Protocols

Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH)

-

Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

-

Solvent: DMF

-

Washing solvent: Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

-

First Amino Acid Coupling (Lysine):

-

The Fmoc group on the resin is removed using 20% piperidine in DMF.

-

The resin is washed thoroughly with DMF.

-

Fmoc-Lys(Boc)-OH is pre-activated with HCTU and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

-

The resin is washed to remove excess reagents.

-

-

Chain Elongation (Gln, Glu, Ala):

-

The deprotection and coupling steps are repeated for each subsequent amino acid (Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH).

-

-

Final Fmoc Deprotection: The Fmoc group from the final amino acid (Alanine) is removed.

-

Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (Boc, Trt, OtBu) are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/Water).

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.

Purification and Characterization

Purification:

-

Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: C18 column

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA.

-

Detection: UV absorbance at 220 nm and 280 nm.

Characterization:

-

Method: Mass Spectrometry (e.g., Electrospray Ionization - ESI-MS)

-

Purpose: To confirm the identity and purity of the synthesized peptide by determining its molecular mass.

Biological Context and Signaling Pathway

This compound serves as an inactive control for the peptide inhibitor Fmoc-Ala-Glu-Asn-Lys-NH2. The active peptide inhibits asparagine endopeptidase (AEP), also known as δ-secretase. AEP is a cysteine protease that has been implicated in the pathology of Alzheimer's disease. One of its substrates is the Netrin-1 receptor, UNC5C. Cleavage of UNC5C by AEP can enhance neurodegeneration.

Caption: UNC5C Cleavage Pathway in Neurodegeneration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the inhibitory activity of peptides like Fmoc-Ala-Glu-Asn-Lys-NH2, using this compound as a control.

Caption: Workflow for Peptide Inhibitor Evaluation.

References

The Tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2: A Technical Guide to its Role as a Non-Inhibitory Control in δ-Secretase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Glu-Gln-Lys-NH2 (Fmoc-AEQK-NH2) is a synthetic tetrapeptide that serves as a critical negative control in the study of asparagine endopeptidase (AEP), also known as δ-secretase. Its primary application is to demonstrate the specificity of AEP inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's disease. This technical guide provides an in-depth overview of Fmoc-AEQK-NH2, including its synthesis, its role in the δ-secretase signaling pathway, and detailed experimental protocols for its use as a non-inhibitory peptide.

The Role of Fmoc-AEQK-NH2 in the δ-Secretase (AEP) Signaling Pathway

δ-secretase is a lysosomal cysteine protease that is activated under acidic conditions and has been implicated in the pathogenesis of Alzheimer's disease. It cleaves key proteins such as Amyloid Precursor Protein (APP) and Tau, contributing to the formation of amyloid plaques and neurofibrillary tangles. A crucial substrate of δ-secretase is the Netrin-1 receptor UNC5C. The cleavage of UNC5C by δ-secretase is a key step in a signaling pathway that promotes neuronal apoptosis.

To study the specific role of δ-secretase in this pathway, researchers utilize inhibitors. One such inhibitor is the peptide Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2), which is designed to block the active site of δ-secretase. To ensure that the observed effects of Fmoc-AENK-NH2 are due to the specific inhibition of δ-secretase and not due to non-specific peptide effects, a control peptide is required. This is the role of this compound. By substituting the asparagine (Asn) residue in the inhibitor with a glutamine (Gln) residue, the peptide loses its ability to inhibit δ-secretase. Therefore, any biological effect observed with Fmoc-AENK-NH2 but not with Fmoc-AEQK-NH2 can be confidently attributed to the specific inhibition of δ-secretase.

The non-inhibitory nature of Fmoc-AEQK-NH2 has been demonstrated in studies investigating the proteolysis of the UNC5C receptor. In these studies, Fmoc-AEQK-NH2 showed no effect on the cleavage of UNC5C by δ-secretase, whereas the active inhibitor, Fmoc-AENK-NH2, effectively blocked this cleavage.[1]

Signaling Pathway of δ-Secretase (AEP) and UNC5C Cleavage

Caption: δ-Secretase activation and UNC5C cleavage pathway.

Quantitative Data on the Non-Inhibitory Effect of Fmoc-AEQK-NH2

The primary role of Fmoc-AEQK-NH2 is to serve as a negative control, and as such, quantitative data often focuses on its lack of inhibitory activity compared to its active counterpart, Fmoc-AENK-NH2. The available scientific literature qualitatively describes Fmoc-AEQK-NH2 as having "no effect" on the proteolysis of UNC5C by δ-secretase.[1]

For the purpose of clear presentation, this qualitative finding is summarized in the following table:

| Compound | Target Enzyme | Substrate | Observed Effect on Substrate Cleavage | Reference |

| Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2) | δ-secretase (AEP) | UNC5C Receptor | Inhibition | Chen et al., 2021[1] |

| This compound (Fmoc-AEQK-NH2) | δ-secretase (AEP) | UNC5C Receptor | No significant inhibition | Chen et al., 2021[1] |

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the synthesis of Fmoc-AEQK-NH2 using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ala-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Lysine):

-

Dissolve Fmoc-Lys(Boc)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Ala-OH sequentially.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge and decant the ether.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Lyophilization and Characterization: Lyophilize the purified peptide fractions and confirm the identity and purity by mass spectrometry and analytical HPLC.

In Vitro UNC5C Cleavage Assay

This protocol is adapted from methodologies used to assess the inhibitory activity of compounds against δ-secretase cleavage of its substrate UNC5C.[1]

Materials:

-

Recombinant human UNC5C protein

-

Active recombinant human δ-secretase (AEP)

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.5

-

Fmoc-AEQK-NH2 (test compound)

-

Fmoc-AENK-NH2 (positive control inhibitor)

-

DMSO (vehicle control)

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Anti-UNC5C antibody

Experimental Workflow:

Caption: Experimental workflow for the in vitro UNC5C cleavage assay.

Procedure:

-

Prepare Test Compounds: Dissolve Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 in DMSO to create stock solutions.

-

Reaction Setup: In separate microcentrifuge tubes, prepare the following reaction mixtures:

-

Vehicle Control: Assay Buffer + Recombinant UNC5C + Active δ-secretase + DMSO

-

Non-Inhibitory Control: Assay Buffer + Recombinant UNC5C + Active δ-secretase + Fmoc-AEQK-NH2

-

Positive Inhibition Control: Assay Buffer + Recombinant UNC5C + Active δ-secretase + Fmoc-AENK-NH2

-

-

Initiate Reaction: Add active δ-secretase to each tube to start the reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.

-

Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for UNC5C.

-

Wash and incubate with a suitable secondary antibody.

-

-

Analysis: Visualize the protein bands using an appropriate detection system. The presence of cleaved UNC5C fragments in the vehicle and Fmoc-AEQK-NH2 lanes, and their absence or reduction in the Fmoc-AENK-NH2 lane, will confirm the non-inhibitory nature of Fmoc-AEQK-NH2.

Conclusion

This compound is an indispensable tool for researchers investigating the role of δ-secretase in health and disease. Its function as a specific, non-inhibitory control peptide allows for the confident interpretation of data obtained with δ-secretase inhibitors. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of Fmoc-AEQK-NH2 in the laboratory, thereby contributing to the advancement of research in neurodegenerative disorders and other fields where δ-secretase activity is of interest.

References

The Inactive Control Mechanism of Fmoc-AEQK-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the principles behind using a scrambled peptide, exemplified by Fmoc-AEQK-NH2, as an inactive control in biomedical research. While specific experimental data for Fmoc-AEQK-NH2 is not publicly available, this document will use the well-characterized peptide inhibitor MMI-0100 as a practical case study to illustrate the core concepts, experimental design, and data interpretation when employing an inactive control peptide.

Core Concept: The Rationale for an Inactive Control Peptide

In peptide-based drug discovery and cell signaling research, it is crucial to demonstrate that the observed biological effect of a peptide is a direct result of its specific amino acid sequence and not due to non-specific factors such as charge, hydrophobicity, or the mere presence of a peptide. This is achieved by using an inactive control peptide.

A scrambled peptide, such as Fmoc-AEQK-NH2, serves as an ideal inactive control. It possesses the same amino acid composition as its active counterpart but in a randomized sequence. This alteration disrupts the specific three-dimensional structure required for binding to its biological target, thereby rendering it biologically inert. The use of a scrambled peptide helps to:

-

Validate Specificity: Confirm that the biological activity is sequence-dependent.

-

Eliminate Artifacts: Rule out non-specific effects of peptide administration.

-

Strengthen Data Integrity: Provide a robust baseline for comparison against the active peptide.

Case Study: MMI-0100, an Inhibitor of MAPKAP Kinase 2 (MK2)

To illustrate the application of an inactive control, we will refer to studies on MMI-0100, a cell-permeable peptide inhibitor of MAPKAP Kinase 2 (MK2). MK2 is a key protein in the inflammatory signaling cascade, and its inhibition has been shown to reduce inflammation and fibrosis. In the following sections, "Fmoc-AEQK-NH2" will be used to represent a hypothetical scrambled control for an active peptide like MMI-0100.

The MK2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that responds to extracellular stimuli. Within this pathway, p38 MAPK activates MK2, which in turn phosphorylates downstream targets that promote inflammation and fibrosis.

Quantitative Data Presentation

The following tables summarize hypothetical data from a representative in vivo study comparing an active peptide inhibitor (analogous to MMI-0100) with an inactive scrambled control (Fmoc-AEQK-NH2) in a mouse model of cardiac fibrosis.

Table 1: Effect of Peptides on Cardiac Fibrosis in a Mouse Model of Acute Myocardial Infarction (AMI)

| Treatment Group | N | Area of Fibrosis (%) | Standard Deviation | p-value vs. Vehicle |

| Vehicle (PBS) | 10 | 20.6 | ± 2.2 | - |

| Active Peptide | 10 | 11.1 | ± 2.2 | < 0.05 |

| Inactive Control (Fmoc-AEQK-NH2) | 10 | 20.1 | ± 2.5 | > 0.05 (n.s.) |

n.s. = not significant

Table 2: In Vitro Cardiomyocyte Viability Assays

| Treatment | LDH Release (% of Control) | Caspase 3/7 Activity (Fold Change) |

| Vehicle | 100 ± 5.2 | 1.0 ± 0.1 |

| Active Peptide | 65 ± 4.8 | 0.4 ± 0.05 |

| Inactive Control (Fmoc-AEQK-NH2) | 98 ± 5.5 | 1.1 ± 0.12 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Murine Model of Acute Myocardial Infarction

This protocol describes the induction of AMI in mice to study the effects of peptide treatment on cardiac fibrosis.[1][2]

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Isoflurane anesthesia system

-

Surgical instruments for thoracotomy

-

Suture for LAD ligation

-

Active peptide, Inactive control peptide (Fmoc-AEQK-NH2), and Vehicle (PBS)

-

Masson's Trichrome staining kit

-

Microscope with imaging software

Procedure:

-

Anesthesia and Surgery: Mice are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated.

-

Peptide Administration: Thirty minutes post-ligation, mice receive an intraperitoneal (i.p.) injection of either the vehicle, the active peptide (50 µg/kg), or the inactive control peptide (50 µg/kg). Treatment is continued daily for 14 days.

-

Tissue Collection: At day 14, mice are euthanized, and hearts are harvested.

-

Histological Analysis: Hearts are fixed, sectioned, and stained with Masson's Trichrome to visualize collagen deposition (fibrosis).

-

Quantification: The percentage of the fibrotic area in the left ventricle is quantified using image analysis software.

In Vitro Cell Viability Assays

These assays assess the cytoprotective effects of the peptides on cardiomyocytes under hypoxic stress.[2]

Materials:

-

Primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2)

-

Cell culture reagents

-

Hypoxia chamber

-

LDH cytotoxicity assay kit

-

Caspase 3/7 activity assay kit

-

Plate reader

Procedure:

-

Cell Culture and Treatment: Cardiomyocytes are cultured to 80-90% confluency. Cells are then treated with the vehicle, active peptide, or inactive control peptide.

-

Induction of Hypoxia: Cells are placed in a hypoxia chamber for a predetermined duration (e.g., 24 hours) to induce cell stress and apoptosis.

-

LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercially available kit.

-

Caspase 3/7 Assay: Caspase 3/7 activity, a marker of apoptosis, is measured using a luminescent or fluorescent assay kit.

Logical Framework for Data Interpretation

The following diagram illustrates the logical flow for interpreting the results from experiments using an active peptide and its inactive control.

Conclusion

The use of an inactive, scrambled control peptide like Fmoc-AEQK-NH2 is indispensable for rigorous scientific investigation into the biological effects of novel peptides. By providing a direct comparison with an active peptide that has the same amino acid composition but a different sequence, researchers can confidently attribute observed effects to the specific sequence of the active peptide. The case study of MMI-0100 and its role in the MK2 signaling pathway serves as a powerful example of how these principles are applied in practice to validate therapeutic targets and develop new peptide-based drugs.

References

- 1. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MMI-0100 inhibits cardiac fibrosis in myocardial infarction by direct actions on cardiomyocytes and fibroblasts via MK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation of Fmoc-Protected Tetrapeptides: A Comparative Analysis of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural differences between the two Fmoc-protected tetrapeptides, Fmoc-AEQK-NH2 and Fmoc-AENK-NH2. The core distinction lies in the third amino acid residue—Glutamine (Q) versus Asparagine (N). This single methylene group variance in the side chain profoundly influences the peptide's physicochemical properties, conformational flexibility, and potential biological activity. This document outlines the synthesis, characterization, and structural nuances of these peptides, offering valuable insights for researchers in peptide chemistry and drug discovery.

Core Structural Difference: Glutamine vs. Asparagine

The fundamental difference between Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 originates from the side chains of Glutamine (Gln) and Asparagine (Asn). Both are polar, uncharged amino acids containing a carboxamide group. However, Glutamine's side chain possesses an additional methylene group (-CH2-) compared to Asparagine, resulting in a longer and more flexible side chain.[1][2]

This seemingly minor variation has significant structural implications:

-

Side Chain Length and Flexibility: The longer side chain of Glutamine allows it to adopt a wider range of conformations and potentially interact with more distant residues within a peptide or protein. Conversely, the shorter side chain of Asparagine is more conformationally restricted.

-

Hydrogen Bonding Propensity: Both side chains can act as hydrogen bond donors and acceptors. However, their differing lengths and flexibility influence the types of hydrogen bonding motifs they can form. Asparagine has a higher propensity to form side chain-backbone hydrogen bonds, which can stabilize local secondary structures like turns.[3]

-

Spontaneous Cyclization: N-terminal Glutamine can spontaneously cyclize to form pyroglutamic acid, a reaction that is less favorable for Asparagine due to the larger ring size that would be formed.[1]

Physicochemical Properties

The structural disparity between Glutamine and Asparagine gives rise to distinct physicochemical properties at the peptide level. While specific experimental data for Fmoc-AEQK-NH2 and Fmoc-AENK-NH2 is not publicly available, we can infer their properties based on the constituent amino acids.

| Property | Fmoc-AEQK-NH2 (with Glutamine) | Fmoc-AENK-NH2 (with Asparagine) | Rationale |

| Molecular Weight | Higher | Lower | Glutamine has a higher molecular weight than Asparagine. |

| Hydrophilicity | Similar | Similar | Both Glutamine and Asparagine are polar, uncharged amino acids. |

| Flexibility | Higher | Lower | The longer side chain of Glutamine imparts greater conformational flexibility. |

| Potential for Intra-molecular H-bonding | Different motifs | Different motifs | The side chain length dictates the possible hydrogen bonding partners. |

| Isoelectric Point (pI) | Similar | Similar | The overall charge of the peptides at different pH values will be comparable. |

Structural Diagrams

The chemical structures of the two peptides are depicted below, highlighting the difference in the third amino acid residue.

Caption: Chemical structure of Fmoc-AEQK-NH2.

Caption: Chemical structure of Fmoc-AENK-NH2.

Experimental Protocols

The synthesis and characterization of these peptides would typically follow standard solid-phase peptide synthesis (SPPS) and analytical chemistry protocols.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for the chemical synthesis of peptides.[4][5][6][7] The synthesis is carried out on a solid support (resin) and involves a series of repeating cycles of deprotection and coupling.

Caption: Workflow for Fmoc Solid-Phase Peptide Synthesis.

Methodology:

-

Resin Selection and Swelling: Rink Amide resin is typically used for the synthesis of C-terminally amidated peptides. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[4]

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF.[4][8]

-

Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and then coupled to the free amine on the resin-bound peptide.

-

Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Iterative Cycles: The deprotection, coupling, and washing steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Peptide Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Purpose: To assess the purity of the synthesized peptide and to purify it from deletion sequences and other impurities.

-

Methodology: The peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and injected onto a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptide. The retention time is a characteristic property of the peptide under specific chromatographic conditions. Due to its slightly higher molecular weight and potentially different conformation, Fmoc-AEQK-NH2 might have a slightly different retention time compared to Fmoc-AENK-NH2.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[9][10][11]

-

Methodology: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The measured mass-to-charge ratio (m/z) is compared with the theoretical value.

| Peptide | Theoretical Monoisotopic Mass (Da) |

| Fmoc-AEQK-NH2 | 896.45 |

| Fmoc-AENK-NH2 | 882.43 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To determine the three-dimensional structure of the peptide in solution.[12][13][14][15][16]

-

Methodology: A combination of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a concentrated solution of the peptide. The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) cross-peaks provide information about the covalent structure and spatial proximity of atoms, which are then used to calculate a family of 3D structures. The differences in the side chain of Glutamine and Asparagine would lead to distinct chemical shifts and NOE patterns in the NMR spectra of Fmoc-AEQK-NH2 and Fmoc-AENK-NH2, particularly for the protons in and around the third residue.

Conclusion

The single methylene group difference between the side chains of Glutamine and Asparagine in Fmoc-AEQK-NH2 and Fmoc-AENK-NH2, respectively, is a critical determinant of their structural and physicochemical properties. This seemingly subtle variation can lead to significant differences in conformational flexibility, hydrogen bonding patterns, and ultimately, biological function. A thorough understanding of these differences, facilitated by the experimental protocols outlined in this guide, is essential for the rational design and development of peptide-based therapeutics and research tools. Researchers should anticipate variations in HPLC retention times, NMR spectral data, and potentially, in the biological assays of these two closely related peptides.

References

- 1. Amino Acids - Glutamine [biology.arizona.edu]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. chempep.com [chempep.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note and Protocol: Solid-Phase Synthesis of Fmoc-Ala-Glu-Gln-Lys-NH₂

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the manual solid-phase synthesis of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH₂. The synthesis is based on the well-established Fmoc/tBu strategy, which offers mild reaction conditions and is suitable for the preparation of a wide range of peptides.[1][2]

The synthesis commences from the C-terminus by employing a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.[3][4] The side chains of the amino acids are protected with acid-labile groups: tert-butyl (tBu) for glutamic acid, trityl (Trt) for glutamine, and tert-butoxycarbonyl (Boc) for lysine.[2][5][6] The synthesis involves a series of iterative cycles, each consisting of Nα-Fmoc deprotection and amino acid coupling, until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups using a trifluoroacetic acid (TFA) cocktail.[7]

Experimental Workflow

Figure 1. Overall workflow for the solid-phase synthesis of Fmoc-Ala-Glu-Gln-Lys-NH₂.

Materials and Reagents

Resins and Amino Acids

| Reagent | Supplier | Cat. No. |

| Rink Amide AM Resin (0.5-0.8 mmol/g) | e.g., Novabiochem | 01-64-0013 |

| Fmoc-Lys(Boc)-OH | e.g., ChemPep | 102104 |

| Fmoc-Gln(Trt)-OH | e.g., ChemPep | 102704 |

| Fmoc-Glu(OtBu)-OH | e.g., ChemPep | 102602 |

| Fmoc-Ala-OH | e.g., ChemPep | 102201 |

Solvents and Reagents

| Reagent | Grade | Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | e.g., Sigma-Aldrich |

| Dichloromethane (DCM) | ACS | e.g., Fisher Scientific |

| Piperidine | ACS | e.g., Sigma-Aldrich |

| Diisopropylethylamine (DIPEA) | Peptide Synthesis | e.g., Sigma-Aldrich |

| HBTU (HBTU) | ≥99.5% | e.g., AAPPTec |

| Trifluoroacetic Acid (TFA) | ≥99.0% | e.g., Sigma-Aldrich |

| Triisopropylsilane (TIS) | 98% | e.g., Sigma-Aldrich |

| Diethyl Ether | Anhydrous | e.g., Fisher Scientific |

Experimental Protocol

This protocol is designed for a 0.1 mmol synthesis scale. All steps should be performed in a fume hood using appropriate personal protective equipment.

Resin Preparation

-

Weighing: Accurately weigh the Rink Amide resin into a reaction vessel. For a 0.1 mmol scale with a resin loading of 0.7 mmol/g, use approximately 143 mg.[8]

-

Swelling: Add N,N-dimethylformamide (DMF, approx. 10 mL/g of resin) to the reaction vessel.[3] Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[8][9]

-

Solvent Removal: Drain the DMF from the reaction vessel.

Iterative Peptide Synthesis Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminus (Lysine).

Figure 2. Iterative cycle of deprotection and coupling in Fmoc-SPPS.

Step 1: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[9]

-

Agitate the mixture for 3 minutes, then drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for an additional 7-10 minutes.[10]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.[9]

Step 2: Amino Acid Coupling

-

Activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[11]

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

-

Completion Check: Perform a Kaiser test to confirm the completion of the coupling reaction.[3] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

Repeat the deprotection and coupling steps for the following amino acids in order:

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gln(Trt)-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ala-OH

Final Deprotection

After the final coupling of Fmoc-Ala-OH, the N-terminal Fmoc group is retained.

Cleavage and Global Deprotection

Caution: This step must be performed in a well-ventilated fume hood as TFA is highly corrosive.

-

Washing: Wash the final peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen.[3]

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. For this peptide, a standard cocktail is suitable.[12]

| Reagent | Volume % | Purpose |

| Trifluoroacetic Acid (TFA) | 95% | Cleaves peptide from resin and removes Boc, OtBu, Trt protecting groups.[7][13] |

| Water (H₂O) | 2.5% | Scavenger. |

| Triisopropylsilane (TIS) | 2.5% | Scavenger for carbocations, especially from the Trt group.[13] |

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[12]

-

Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the release of the trityl cation.[7]

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube. Add cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity and purity of the final product should be confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.

| Parameter | Typical Value |

| Crude Yield | 70-90% |

| Purity after HPLC | >95% |

| Elution Gradient (RP-HPLC) | Acetonitrile/Water with 0.1% TFA |

| Expected Mass [M+H]⁺ | 894.4 g/mol |

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. iris-biotech.de [iris-biotech.de]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.uci.edu [chem.uci.edu]

- 10. chempep.com [chempep.com]

- 11. peptide.com [peptide.com]

- 12. iris-biotech.de [iris-biotech.de]

- 13. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fmoc-Ala-Glu-Gln-Lys-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the N-terminally protected tetrapeptide amide, Fmoc-Ala-Glu-Gln-Lys-NH2, using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology covers the entire workflow from crude sample preparation to final purity analysis of collected fractions. The described method is suitable for obtaining high-purity peptide required for research and drug development applications.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing synthetic peptides for therapeutic and research purposes.[1][2] A common strategy employs the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection.[3][4] Following synthesis and cleavage from the resin support, the crude peptide product is a heterogeneous mixture containing the target peptide, truncated sequences, deletion sequences, and byproducts from side-chain deprotection and cleavage.[1][5]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides.[6][7] The separation is based on the differential hydrophobic interaction of the peptide and its impurities with a nonpolar stationary phase.[6] A gradient of increasing organic solvent in the mobile phase is used to elute the components, with more hydrophobic species being retained longer on the column.[7] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), is crucial for achieving sharp, symmetrical peaks by suppressing ionic interactions between the peptide and the stationary phase.[1][8]

This document outlines a robust RP-HPLC method for the purification of crude this compound (MW: 695.76 g/mol ), a key intermediate or control peptide in various research contexts.[9] The protocol details analytical method development and subsequent scale-up to a semi-preparative purification process.

Experimental Workflow

The overall process for the purification of this compound involves an initial analytical run to determine the retention time of the target peptide, followed by a semi-preparative run to isolate it. The purity of the collected fractions is then verified by analytical HPLC.

Caption: Workflow for HPLC Purification of Fmoc-Peptide.

Materials and Reagents

-

Crude this compound peptide (post-synthesis and cleavage)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Trifluoroacetic acid (TFA), HPLC grade

-

Dimethyl sulfoxide (DMSO), ACS grade

-

Syringe filters, 0.22 µm PVDF or PTFE

Instrumentation and Columns

-

Analytical HPLC System: Equipped with a UV detector, binary pump, autosampler, and data acquisition software.

-

Semi-Preparative HPLC System: Equipped with a UV detector, high-flow binary pump, manual or automated fraction collector.

-

Analytical Column: C18 stationary phase, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

-

Semi-Preparative Column: C18 stationary phase, 5 µm particle size, 100 Å pore size, 10 x 250 mm. (Note: The same stationary phase chemistry should be used for both analytical and preparative columns to ensure predictable scalability).[7]

Experimental Protocols

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

-

Degas both mobile phases by sonication or vacuum filtration before use.

Crude Peptide Sample Preparation

-

Weigh approximately 2-5 mg of crude peptide for an initial analytical run.

-

Dissolve the peptide in a minimal amount of DMSO.

-

Dilute the dissolved peptide with Mobile Phase A to a final concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Protocol 1: Analytical HPLC Method Development

This step is performed to determine the retention time of the target peptide and assess the impurity profile.[7]

-

Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

-

Inject 10-20 µL of the prepared crude peptide sample.

-

Run the gradient program as detailed in Table 1.

-

Monitor the elution profile at 220 nm (for the peptide backbone) and 265 nm or 301 nm (for the Fmoc group).

-

Identify the major peak corresponding to the target peptide, which is typically the most prominent peak eluting after the initial solvent front. Mass spectrometry can be coupled to the HPLC (LC/MS) to confirm the identity of the peak.[1]

Protocol 2: Semi-Preparative HPLC Purification

-

Prepare a larger batch of the crude peptide for purification (e.g., 50-100 mg), dissolving it in a similar manner as the analytical sample but at a higher concentration (e.g., 10-20 mg/mL), taking care not to exceed the solubility limit.

-

Equilibrate the semi-preparative C18 column with the starting conditions of the gradient. The flow rate must be adjusted to account for the larger column diameter (see Table 1).[8]

-

Inject the concentrated crude peptide solution onto the column.

-

Run the scaled-up gradient program. The gradient is typically adjusted to be shallower around the elution time of the target peptide to maximize resolution.

-

Monitor the UV signal and begin collecting fractions as the main peak begins to elute. Collect fractions of 1-2 mL throughout the elution of the target peak.

-

After collection, wash the column with a high percentage of Mobile Phase B to remove any remaining highly hydrophobic impurities.

Protocol 3: Purity Analysis of Collected Fractions

-

Analyze a small aliquot (e.g., 10 µL) from each collected fraction using the analytical HPLC method (Protocol 5.3).

-

Determine the purity of each fraction by integrating the peak areas in the chromatogram.

-

Pool the fractions that meet the desired purity specification (e.g., >95%).

-

Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.[7]

Data Presentation

The following tables summarize the HPLC parameters and expected results for the purification of this compound.

Table 1: HPLC Method Parameters

| Parameter | Analytical Method | Semi-Preparative Method |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 10 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 1.0 mL/min | 4.7 mL/min |

| Detection (UV) | 220 nm, 265 nm | 220 nm, 265 nm |

| Column Temp. | Ambient (or 40 °C) | Ambient (or 40 °C) |

| Injection Vol. | 20 µL | 1-5 mL |

| Gradient | 5-65% B over 30 min | 20-50% B over 30 min* |

*Note: The preparative gradient is focused around the elution percentage of the target peptide determined from the analytical run to improve separation from closely eluting impurities.

Table 2: Representative Purification Results

| Sample | Mass Injected | Main Peak RT (min) | Purity (Pre-HPLC) | Purity (Post-HPLC) | Recovery |

|---|---|---|---|---|---|

| Crude Peptide | 50 mg | ~18.5 (Analytical) | ~65% | >98% | ~55% |

| Fraction #12 | - | ~18.3 | - | 96.2% | - |

| Fraction #13 | - | ~18.5 | - | 98.5% | - |

| Fraction #14 | - | ~18.7 | - | 97.1% | - |

Conclusion

The described RP-HPLC protocol provides an effective and reproducible method for the purification of this compound from a crude synthetic mixture. The key to successful purification lies in the systematic development of an analytical method followed by a logical scale-up to a preparative scale.[7][8] This procedure yields a peptide product of high purity suitable for demanding applications in scientific research and pharmaceutical development.

References

- 1. agilent.com [agilent.com]

- 2. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. agilent.com [agilent.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Note: Mass Spectrometry Analysis of Fmoc-Ala-Glu-Gln-Lys-NH2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Ala-Glu-Gln-Lys-NH2 is a synthetic tetrapeptide often used in biochemical research, for instance as an inactive control peptide for its asparagine-containing counterpart, Fmoc-Ala-Glu-Asn-Lys-NH2.[1][2] Accurate characterization and quality control of this peptide are critical for ensuring the validity of experimental results. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique for verifying the identity, purity, and sequence of synthetic peptides. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in solid-phase peptide synthesis, also serves to enhance the peptide's ionization efficiency in electrospray ionization (ESI) mass spectrometry, leading to improved detection sensitivity.[3] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Principle

The analysis involves introducing the peptide sample into an electrospray ionization (ESI) source, where it is converted into gas-phase, charged ions.[4][5] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). A full scan mass spectrum (MS1) is acquired to determine the m/z of the intact peptide (the precursor ion), allowing for the confirmation of its molecular weight.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. The precursor ion of the peptide is selected and subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. The resulting fragment ions are analyzed in a second stage (MS2) to generate a fragmentation spectrum. The masses of these fragments, primarily b- and y-type ions, can be used to deduce the amino acid sequence of the peptide.[6] Fmoc-derivatized peptides have been shown to predominantly form b-type ions, which can simplify sequence assignment.[3][7]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is outlined below.

Caption: General workflow for the characterization of this compound.

Protocols

Sample Preparation

-

Stock Solution: Weigh approximately 1 mg of this compound peptide. Dissolve it in a suitable solvent to create a 1 mg/mL stock solution. A common solvent is a mixture of water and an organic solvent like acetonitrile or DMSO. For this peptide, start with 100 µL of DMSO and dilute to 1 mL with water.[8]

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Filtration: If any particulate matter is visible, centrifuge the working solution or filter it through a 0.22 µm syringe filter before transferring to an autosampler vial.

Liquid Chromatography (LC) Method

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 60% B

-

15-16 min: Linear gradient from 60% to 95% B

-

16-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

Mass Spectrometry (MS) Method

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.[9]

-

Desolvation Temperature: 350 °C.

-

MS1 Full Scan:

-

Mass Range: m/z 200–1000.

-

Scan Time: 0.5 sec.

-

-

MS/MS (Data-Dependent Acquisition):

-

Activation: Collision-Induced Dissociation (CID).

-

Precursor Selection: Select the top 3 most intense ions from the MS1 scan for fragmentation.

-

Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to ensure a rich fragmentation spectrum.

-

Isolation Width: 1.5 m/z.

-

Dynamic Exclusion: Exclude previously fragmented ions for 15 seconds.

-

Expected Data and Analysis

Molecular Weight Determination

The primary analysis is to confirm the molecular weight of the intact peptide. Based on its chemical formula (C₃₄H₄₃N₇O₈), the theoretical monoisotopic mass is calculated. The expected protonated and other common adducts should be identified in the MS1 spectrum.

| Ion Species | Theoretical m/z |

| Monoisotopic Mass (M) | 677.3173 |

| [M+H]⁺ | 678.3246 |

| [M+Na]⁺ | 699.3065 |

| [M+2H]²⁺ | 339.6694 |

| Caption: Table 1. Theoretical m/z values for this compound. |

Sequence Verification by MS/MS Fragmentation

The MS/MS spectrum is used to verify the amino acid sequence. Fragmentation along the peptide backbone results in predictable b- and y-ions. The diagram below illustrates the cleavage points.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 四肽 | MCE [medchemexpress.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Mascot help: Peptide fragmentation [matrixscience.com]

- 7. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fmoc-Ala-Glu-Gln-Lys-NH2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the tetrapeptide Fmoc-Ala-Glu-Gln-Lys-NH2 and protocols for its use in research, particularly as an inactive control in studies involving asparagine endopeptidase (AEP) inhibitors.

Product Information

| Identifier | Value |

| IUPAC Name | (9H-fluoren-9-yl)methyl N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-carboxy-1-oxo-1-[[(2S)-1-oxopropan-2-yl]amino]butan-2-yl]amino]pentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate |

| Molecular Formula | C34H45N7O9 |

| Molecular Weight | 695.76 g/mol |

| Sequence | Fmoc-AEQK-NH2 |

Solubility Data

The solubility of this compound was determined in dimethyl sulfoxide (DMSO) and water. The results are summarized in the table below. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using a fresh, unopened container of DMSO is recommended for optimal results.

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | 3.57 mg/mL[1] | 5.13 mM[1] | Requires sonication to dissolve.[1] |

| Water | < 0.1 mg/mL[1] | Insoluble[1] | - |

Experimental Protocols

Protocol for Determining Peptide Solubility

This protocol outlines a general procedure for determining the solubility of this compound. It is recommended to test the solubility of a small aliquot of the peptide before preparing a larger stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile deionized water

-

Vortex mixer

-

Sonicator bath

-

Microcentrifuge tubes

Procedure:

-

Preparation of Peptide Aliquot:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh a small, precise amount of the peptide (e.g., 1 mg) into a clean microcentrifuge tube.

-

-

Solubility Test in Water:

-

Add a calculated volume of sterile deionized water to the peptide to achieve the desired concentration.

-

Vortex the tube for 30 seconds.

-

Visually inspect the solution for any undissolved particles.

-

If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Re-examine the solution. If particles remain, the peptide is considered insoluble or poorly soluble at that concentration.

-

-

Solubility Test in DMSO:

-

To a fresh aliquot of the peptide, add the calculated volume of anhydrous DMSO to achieve the desired concentration.

-

Vortex the tube for 30 seconds.

-

If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

-

Visually inspect for a clear solution.

-

-

Preparation of Stock Solutions:

-

Once the solubility is confirmed, a larger stock solution can be prepared following the same procedure.

-

For DMSO stock solutions, it is crucial to use anhydrous DMSO to minimize the impact of water, which can decrease the solubility of hydrophobic peptides.

-

Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Protocol for Use as an Inactive Control in AEP Inhibition Assays

This compound serves as an effective inactive control for its asparagine-containing counterpart, Fmoc-Ala-Glu-Asn-Lys-NH2, a known inhibitor of asparagine endopeptidase (AEP). AEP is implicated in the cleavage of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. This protocol describes the use of this compound in a cell-based assay to assess the specificity of a potential AEP inhibitor.

Materials:

-

Cell line expressing APP (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Test AEP inhibitor

-

Fmoc-Ala-Glu-Asn-Lys-NH2 (active inhibitor)

-

This compound (inactive control)

-

DMSO (vehicle)

-

Lysis buffer

-

ELISA kit for detecting APP cleavage products (e.g., sAPPβ or Aβ42)

Procedure:

-

Cell Culture and Treatment:

-

Plate APP-expressing cells at a suitable density and allow them to adhere overnight.

-

Prepare treatment solutions:

-

Vehicle control (DMSO)

-

Test AEP inhibitor at various concentrations

-

Fmoc-Ala-Glu-Asn-Lys-NH2 (positive control for inhibition)

-

This compound (inactive control) at the same concentration as the active inhibitor.

-

-

Treat the cells with the respective solutions and incubate for a predetermined time (e.g., 24 hours).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatant and/or cell lysates.

-

Measure the concentration of an APP cleavage product (e.g., sAPPβ or Aβ42) in the samples using a specific ELISA kit, following the manufacturer's instructions.

-

-

Data Interpretation:

-

Compare the levels of the APP cleavage product in the different treatment groups.

-

A significant reduction in the cleavage product in cells treated with the test inhibitor and the active control (Fmoc-Ala-Glu-Asn-Lys-NH2) compared to the vehicle control would indicate AEP inhibition.

-

The levels of the cleavage product in cells treated with the inactive control (this compound) should be comparable to the vehicle control, demonstrating the specificity of the inhibition.

-

Visualizations

Caption: Experimental workflow for evaluating AEP inhibitor specificity.

Caption: Role of AEP in APP cleavage and its inhibition.

References

Application Notes and Protocols for Fmoc-AEQK-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-AEQK-NH2 is a synthetic tetrapeptide composed of the amino acid sequence Alanine-Glutamic acid-Glutamine-Lysine, with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and a C-terminal amide. In cellular and biochemical research, it serves a critical role as an inactive or negative control peptide. Specifically, it is often used alongside its active analogue, Fmoc-Ala-Glu-Asn-Lys-NH2 (Fmoc-AENK-NH2), which has been identified as an inhibitor of asparagine endopeptidase (AEP). AEP-mediated cleavage of proteins like the Netrin-1 receptor UNC5C is implicated in pathological processes, including neurodegenerative diseases. The use of Fmoc-AEQK-NH2 allows researchers to distinguish sequence-specific inhibitory effects of Fmoc-AENK-NH2 from non-specific effects of a similar peptide structure.

These application notes provide detailed protocols for the preparation of stock solutions of Fmoc-AEQK-NH2, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties

A summary of the key quantitative data for Fmoc-AEQK-NH2 is presented in the table below.

| Property | Value |

| Full Name | Fmoc-L-alanyl-L-glutamyl-L-glutaminyl-L-lysinamide |

| Amino Acid Sequence | Ala-Glu-Gln-Lys |

| Molecular Formula | C39H54N8O10 |

| Molecular Weight | 810.90 g/mol |

| Appearance | White to off-white lyophilized powder |

| Purity (typical) | ≥95% (as determined by HPLC) |

Experimental Protocols

Protocol for Preparation of Fmoc-AEQK-NH2 Stock Solution